
Mcl-1 inhibitor 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mcl-1 inhibitor 18 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The synthetic route typically involves the following steps:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Mcl-1 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its macrocyclic structure and specific functional groups .
科学研究应用
Mcl-1 inhibitor 18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of MCL-1 in apoptosis.
Biology: Investigated for its effects on cell survival, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1.
Industry: Utilized in drug discovery and development programs to identify new cancer therapies.
作用机制
Mcl-1 inhibitor 18 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This initiates the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cell apoptosis .
相似化合物的比较
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A BCL-2/BCL-xL inhibitor investigated for its potential in treating various cancers.
ABT-199: Another BCL-2 inhibitor with similar applications to venetoclax.
Uniqueness of Mcl-1 Inhibitor 18
This compound is unique in its high selectivity for the MCL-1 protein, which distinguishes it from other BCL-2 family inhibitors. This selectivity allows for targeted inhibition of MCL-1, reducing the risk of off-target effects and improving its therapeutic potential .
属性
分子式 |
C50H60ClN5O10 |
|---|---|
分子量 |
926.5 g/mol |
IUPAC 名称 |
(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid |
InChI |
InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1 |
InChI 键 |
XDDCODGTBKQLHJ-IMERTTOPSA-N |
手性 SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
规范 SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


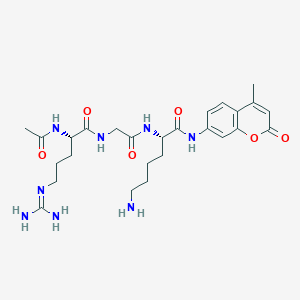
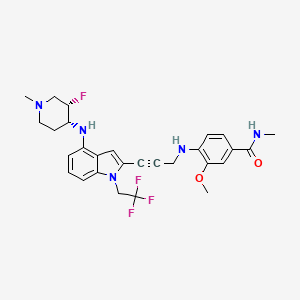
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

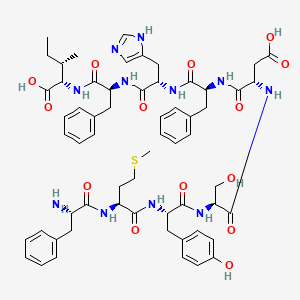
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
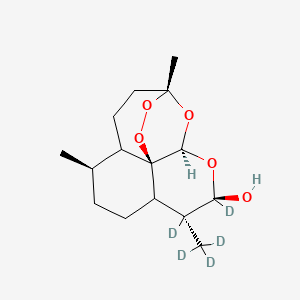
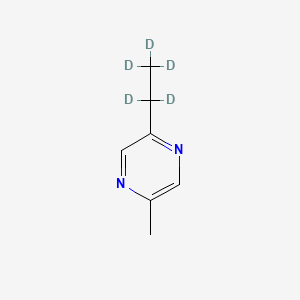
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
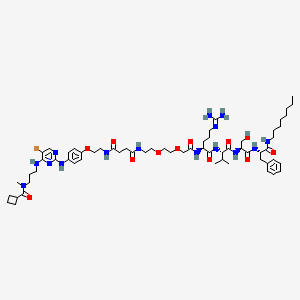
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
